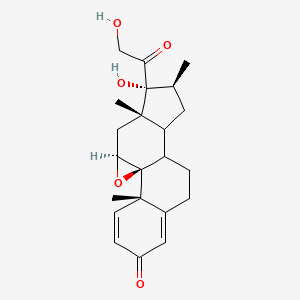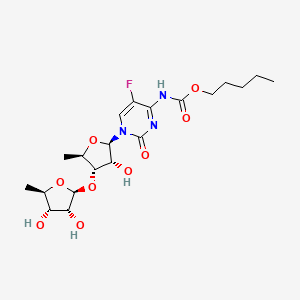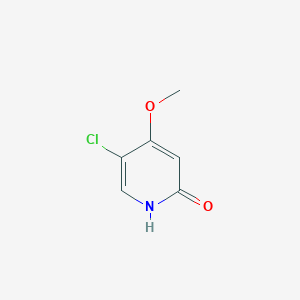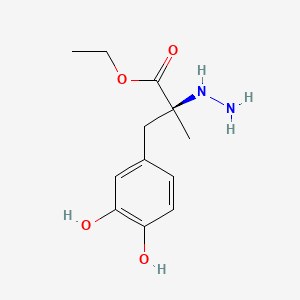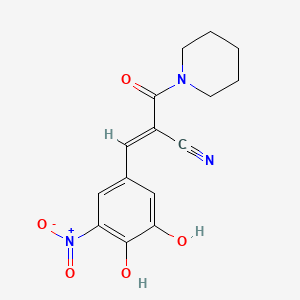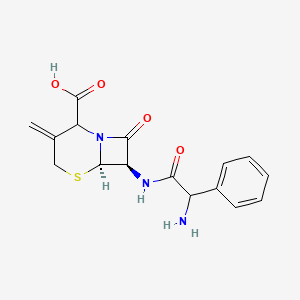
Cefaclor EP Impurity G
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefaclor EP Impurity G, also known as 3-chloro-7-D-glycero-α-D-galacto-hept-2-ulopyranosonic acid, is a chemical compound that is used as a reference standard in the pharmaceutical industry . This impurity is commonly encountered during the synthesis of Cefaclor, a second-generation cephalosporin antibiotic used to treat a wide range of bacterial infections . It is also used to identify and quantify impurities present in Cefaclor samples .
Synthesis Analysis
This compound is typically analyzed using high-performance liquid chromatography (HPLC) or gas chromatography (GC) techniques . This impurity is commonly encountered during the synthesis of Cefaclor .Molecular Structure Analysis
Chemically, this compound is a complex molecule with a molecular formula of C9H15ClO8 . It has a molecular weight of 291.67 g/mol .Chemical Reactions Analysis
The compound is typically analyzed using high-performance liquid chromatography (HPLC) or gas chromatography (GC) techniques . Chemical information about the compound helps in the identification and quantification of impurities during pharmaceutical manufacturing .Physical and Chemical Properties Analysis
This compound is a white to off-white crystalline powder that is soluble in water and methanol . It has a molecular weight of 291.67 g/mol and a melting point of 114-118 °C .Aplicaciones Científicas De Investigación
Desarrollo de Métodos Analíticos
Cefaclor EP Impurity G: se utiliza en el desarrollo de métodos analíticos, particularmente para la validación de productos farmacéuticos. Sirve como patrón de referencia para garantizar la exactitud y precisión de los procedimientos analíticos, lo cual es crucial para mantener la calidad de los productos farmacéuticos {svg_1}.
Investigación Antibiótica
Como una impureza de Cefaclor, un antibiótico cefalosporínico de segunda generación, This compound es significativo en la investigación de antibióticos. Ayuda a comprender el perfil de impurezas de los antibióticos, lo cual es esencial para evaluar su seguridad y eficacia {svg_2}.
Monitoreo Ambiental
This compound: puede detectarse en muestras ambientales, como cuerpos de agua, utilizando técnicas cromatográficas avanzadas. Esto permite el monitoreo de contaminantes farmacéuticos y la evaluación de su impacto en los ecosistemas {svg_3}.
Estudios de Farmacocinética y Metabolismo
Los investigadores utilizan This compound para estudiar la farmacocinética y el metabolismo de Cefaclor. Al comprender cómo se comporta esta impureza en el cuerpo, los científicos pueden obtener información sobre las vías metabólicas generales del fármaco {svg_4}.
Perfil y Caracterización de Impurezas
This compound: es esencial para la evaluación multidimensional de los perfiles de impurezas en los antibióticos genéricos cefalexina y cefaclor. Esto implica caracterizar las impurezas utilizando técnicas como HPLC y espectrometría de masas para garantizar la calidad y seguridad del fármaco {svg_5}.
Formulación de Fármacos y Pruebas de Estabilidad
En la formulación de medicamentos basados en cefaclor, This compound se utiliza para probar la estabilidad del fármaco en diversas condiciones. Esto ayuda a determinar la vida útil y los requisitos de almacenamiento del producto farmacéutico {svg_6}.
Cumplimiento Normativo
This compound: ayuda a las empresas farmacéuticas a cumplir con las directrices reglamentarias. Al utilizar este compuesto como patrón de referencia, las empresas pueden demostrar que sus productos están libres de impurezas nocivas y son seguros para el consumo {svg_7}.
Mecanismo De Acción
As an impurity of Cefaclor, a second-generation cephalosporin antibiotic, Cefaclor EP Impurity G is likely to share a similar mechanism of action with Cefaclor . Cefaclor works by inhibiting bacterial cell wall synthesis by binding to one or more of the penicillin-binding proteins (PBPs), which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .
Safety and Hazards
Direcciones Futuras
Cefaclor EP Impurity G is an important reference standard in the pharmaceutical industry . Its usage facilitates the quality control and assurance of Cefaclor and its related compounds . Future research may focus on improving the synthesis and analysis methods of this compound to ensure the quality and safety of Cefaclor.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Cefaclor EP Impurity G involves the conversion of 7-amino-3-chloro-3-cephem-4-carboxylic acid to the desired impurity through a series of chemical reactions.", "Starting Materials": [ "7-amino-3-chloro-3-cephem-4-carboxylic acid", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium nitrite", "Sulfuric acid", "Sodium azide", "Hydrogen peroxide", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 7-amino-3-chloro-3-cephem-4-carboxylic acid in methanol and add sodium hydroxide to adjust the pH to 8-9.", "Step 2: Add sodium nitrite to the solution and maintain the temperature at 0-5°C for 30 minutes.", "Step 3: Add sulfuric acid to the solution to adjust the pH to 1-2.", "Step 4: Add sodium azide to the solution and maintain the temperature at 0-5°C for 30 minutes.", "Step 5: Add hydrogen peroxide to the solution and maintain the temperature at 0-5°C for 30 minutes.", "Step 6: Add sodium bicarbonate to the solution to adjust the pH to 7-8.", "Step 7: Extract the solution with ethyl acetate and wash the organic layer with water.", "Step 8: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain Cefaclor EP Impurity G." ] } | |
Número CAS |
67308-21-8 |
Fórmula molecular |
C16H17N3O4S |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid |
InChI |
InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-12,15H,1,7,17H2,(H,18,20)(H,22,23)/t10-,11-,12?,15-/m1/s1 |
Clave InChI |
LROYCRSHQNGOQU-XOGJBXBPSA-N |
SMILES isomérico |
C=C1CS[C@@H]2[C@@H](C(=O)N2C1C(=O)O)NC(=O)[C@@H](C3=CC=CC=C3)N |
SMILES |
C=C1CSC2C(C(=O)N2C1C(=O)O)NC(=O)C(C3=CC=CC=C3)N |
SMILES canónico |
C=C1CSC2C(C(=O)N2C1C(=O)O)NC(=O)C(C3=CC=CC=C3)N |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
[6R-[6α,7β(R*)]]-7-[(Aminophenylacetyl)amino]-3-methylene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic Acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



